7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Description
Properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-8-7(2-4-9-6)3-5-10-8/h3,5-6,9H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKKMCDMZGOMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561527 | |
| Record name | 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62539-83-7 | |
| Record name | 4,5,6,7-Tetrahydro-7-methylthieno[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62539-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of oxazolidine with thiophen-2-ylmagnesium bromide . Another approach involves the condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it inhibits tubulin polymerization by binding to the colchicine site of tubulin, leading to the accumulation of cells in the G2/M phase of the cell cycle and inducing apoptosis . This mechanism is crucial for its antiproliferative activity against cancer cells.
Comparison with Similar Compounds
Key Findings :
- The 3-cyano group is a consistent requirement for antiproliferative activity, likely enhancing electron-withdrawing effects and binding to tubulin’s colchicine site .
- Alkoxycarbonyl groups at position 6 improve solubility and selectivity, reducing toxicity to normal cells .
Anti-Inflammatory (TNF-α Inhibitors)
Key Findings :
- Lipophilic substituents (e.g., benzyl at position 6) improve blood-brain barrier penetration and in vivo activity .
- TNF-α inhibition is mechanistically distinct from tubulin targeting, underscoring scaffold versatility .
Anti-Mycobacterial Agents
Key Findings :
- Anti-mycobacterial activity correlates with steric and electrostatic properties, contrasting with the electronic requirements for tubulin inhibition .
A1 Adenosine Receptor Modulators
Key Findings :
- Structural modifications at positions 3 and 6 shift activity from allosteric modulation to orthosteric antagonism, highlighting scaffold sensitivity to substitution .
Biological Activity
7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (C8H11NS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C8H11NS
- Molecular Weight: 155.25 g/mol
- CAS Number: 62539-83-7
- Structure: The compound features a tetrahydrothieno-pyridine core which is crucial for its biological activity.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines.
-
Antiproliferative Effects :
- Compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton have shown IC50 values ranging from 1.1 to 440 nM against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical cancer) cells .
- A notable derivative demonstrated an IC50 of 1.1 μM against HeLa cells after 72 hours of treatment.
- Mechanism of Action :
Case Studies
A study evaluated the cytotoxic effects of a derivative on MDA-MB-231 and MCF-7 breast cancer cell lines:
- MDA-MB-231 Cells : Showed significant cytotoxicity with an IC50 of 0.05 µM after 24 hours. Treatment with higher concentrations (up to 25 µM) resulted in over 90% cell death after 72 hours.
- MCF-7 Cells : Displayed a different metabolic response with increased lactate production indicative of a shift towards anaerobic glycolysis upon treatment .
Selectivity and Toxicity
The selectivity of these compounds for cancer cells over normal cells has been highlighted in studies where the IC50 values for normal human peripheral blood mononuclear cells (PBMC) were found to be greater than 20 µM, indicating minimal toxicity towards healthy cells .
Structure-Activity Relationship (SAR)
The biological activity is highly dependent on the substituents at various positions on the thieno-pyridine ring:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 6 | N-methoxy/ethoxycarbonyl | Essential for potent antiproliferative activity |
| 3 | Cyano | Enhances potency against specific cancer types |
| 7 | Methyl | Modulates selectivity towards hPNMT |
This table summarizes how different modifications can enhance or reduce the anticancer potential of the base structure.
Q & A
Q. What are the key synthetic methodologies for preparing 7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?
The Gewald reaction is a cornerstone for synthesizing the tetrahydrothienopyridine scaffold. For example, 6-substituted derivatives are synthesized by reacting ethyl cyanoacetate or malononitrile with N-substituted piperidones in the presence of elemental sulfur . Modifications like BOP- or TBTU-mediated coupling with N-Boc-protected amino acids enable functionalization at the 6-position. Hydrolysis of Boc-protected intermediates (e.g., using 6 M HCl) yields free amines, critical for further derivatization . Hydrochloride salt formation improves aqueous solubility, as demonstrated with 3-carboxamide derivatives .
Q. How can structural characterization of these compounds be performed?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For instance, NMR of 2-(tert-butoxycarbonylamino)-6-methyl derivatives reveals distinct signals for the 7-CH group (δ 3.69 ppm), aromatic protons (δ 7.28–7.36 ppm), and tert-butyl groups (δ 1.49 ppm) . IR spectroscopy identifies functional groups, such as carbonyl stretches (e.g., 1672 cm for carboxylic acids) . Mass spectrometry and elemental analysis validate molecular formulas and purity .
Q. What in vitro assays are used to evaluate antiproliferative activity?
Compounds are tested against cancer cell lines (e.g., human colon adenocarcinoma RKOp27) using MTT or SRB assays. IC values are determined, with potent derivatives showing activity in the nanomolar range (e.g., 25–440 nM for tubulin polymerization inhibitors) . Tubulin polymerization assays quantify inhibition by monitoring absorbance changes at 340 nm, with colchicine as a reference .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions influence A1_11 adenosine receptor (A1_11AR) modulation?
6-Substituents like methyl or tert-butyl groups enhance orthosteric antagonism over allosteric modulation. For example, 6-methyl derivatives exhibit high affinity for the orthosteric site, likely due to steric effects near the allosteric pocket . In contrast, 3-carboxamide or cyano groups improve solubility but reduce receptor selectivity. Radioligand binding assays (e.g., using -DPCPX) and functional cAMP assays are employed to differentiate allosteric vs. orthosteric effects .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in receptor modulation (e.g., allosteric vs. orthosteric) require comparative studies using consistent assay conditions. For example, Romagnoli et al. demonstrated that 6-methoxy/ethoxycarbonyl groups are critical for antiproliferative activity, while cyano groups at the 3-position are necessary for tubulin binding . Dose-response curves and Schild analysis clarify mechanistic differences .
Q. How can structure-activity relationship (SAR) studies optimize antitubulin activity?
Key SAR findings:
- 6-Position : N-Methoxy/ethoxycarbonyl groups enhance tubulin binding (IC < 100 nM) .
- 3-Position : Cyano groups improve potency by 10-fold compared to carboxamides .
- 2-Amino group : Essential for colchicine-site binding; acetylation abolishes activity . Molecular docking (e.g., using Autodock Vina) predicts interactions with tubulin’s β-subunit, guiding rational design .
Q. What methods improve solubility and bioavailability of these compounds?
Hydrochloride salt formation (e.g., reacting carboxylic acids with HCl in methanol) enhances aqueous solubility . Prodrug strategies, such as esterification of carboxyl groups, improve membrane permeability. For example, ethyl 3-carboxylate derivatives show better bioavailability in pharmacokinetic studies .
Q. How is the Gewald reaction optimized for scalable synthesis?
Key parameters include:
- Solvent : Ethanol or DMF at 80–100°C.
- Catalyst : Piperidine or morpholine for cyclocondensation .
- Work-up : Precipitation in aqueous media (e.g., 2d–f derivatives) simplifies purification . Microwave-assisted synthesis reduces reaction times from hours to minutes .
Methodological Considerations
Q. How are ADMET properties predicted for these derivatives?
Computational tools like SwissADME predict logP (lipophilicity) and BBB permeability. For example, 3-carboxamide derivatives have logP < 3, suggesting favorable absorption . In vitro hepatic microsomal assays assess metabolic stability, while Ames tests evaluate mutagenicity .
Q. What comparative models evaluate anticancer vs. antimicrobial activity?
Parallel screening against diverse targets is critical. For instance:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
